![molecular formula C9H10F4N2 B13036249 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of fluorine atoms and an ethane-1,2-diamine moiety. The trifluoromethyl group and the fluoro substituent on the phenyl ring contribute to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild conditions . The process involves the use of boron reagents and palladium catalysts to couple the fluoro-substituted phenyl ring with the ethane-1,2-diamine moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of specific solvents .
Analyse Chemischer Reaktionen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other fluorinated compounds such as:
4-Fluoro-1,2-phenylenediamine: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in functional groups, leading to distinct applications and reactivity.
The presence of both fluoro and trifluoromethyl groups in this compound makes it unique, providing a balance of stability and reactivity that is advantageous in various applications .
Eigenschaften
Molekularformel |
C9H10F4N2 |
|---|---|
Molekulargewicht |
222.18 g/mol |
IUPAC-Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2 |
InChI-Schlüssel |
GGOORWITWKRVOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)N)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)
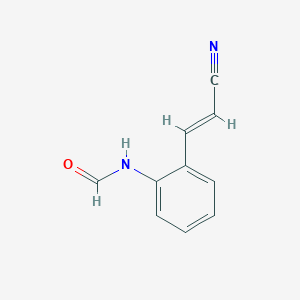
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
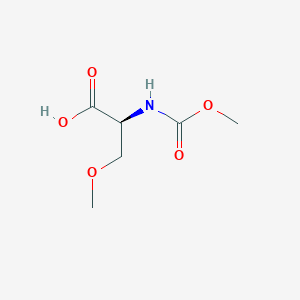
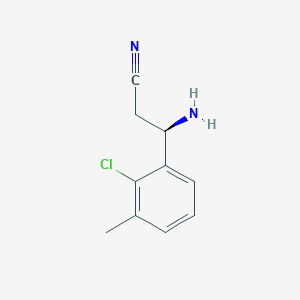
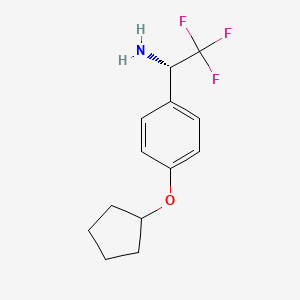
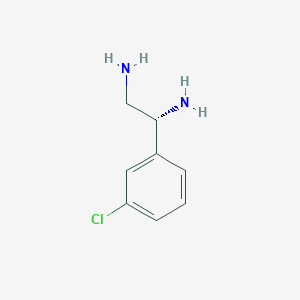
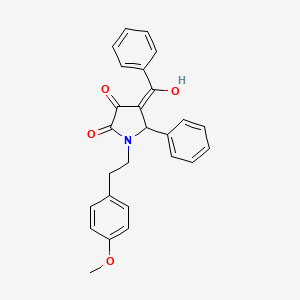
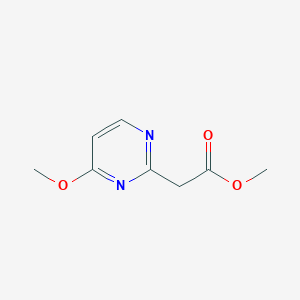
![Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13036220.png)
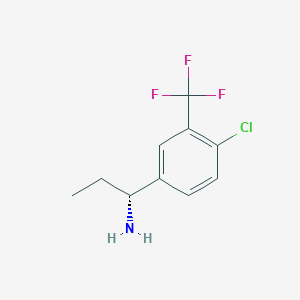
![(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)
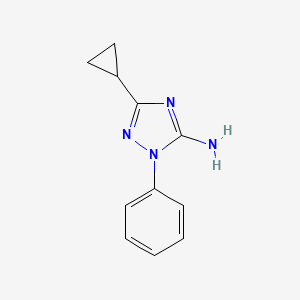
![6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[1,5-c]pyrimidine-2-carboxylic acid](/img/structure/B13036230.png)
